molecular formula C12H6BrF2NO3 B1450525 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene CAS No. 183110-56-7

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene

Cat. No.: B1450525
CAS No.: 183110-56-7
M. Wt: 330.08 g/mol
InChI Key: VCYLLKYPXKHIAJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene typically involves the bromination of 1-(2,4-difluorophenoxy)-4-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the phenoxy group, using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives where the bromine atom is replaced by the nucleophile.

    Reduction: Formation of 2-amino-1-(2,4-difluorophenoxy)-4-nitrobenzene.

    Oxidation: Formation of oxidized derivatives, potentially involving the phenoxy group.

Scientific Research Applications

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.

    Materials Science: Explored for its use in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the compounds derived from it, which may involve interactions with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,4-difluorophenoxy)-4-(methylsulfonyl)benzene
  • 2-Bromo-1-(2,4-difluorophenoxy)-4-((ethylsulfonyl)methyl)benzene

Uniqueness

2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. The difluorophenoxy moiety also contributes to its unique electronic properties, making it valuable in various research applications.

Properties

IUPAC Name

2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLLKYPXKHIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-fluoro-4-nitrobenzene (15 g, 68 mmol), 2,4-difluorophenol (7.82 mL, 82 mmol), and cesium carbonate (26.7 g, 82 mmol) in dimethylsulfoxide (75 mL) was heated at 110° C. for 1 hour. The reaction mixture was cooled to ambient temperature and water (1000 mL) and saturated aqueous sodium chloride (1000 mL) were added. The mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with saturated aqueous sodium chloride, dried (anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure to provide 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (22.5 g, quantitative).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.82 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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